molecular formula C20H19FN2O5S B4333328 4-{2-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

4-{2-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

Cat. No. B4333328
M. Wt: 418.4 g/mol
InChI Key: XXINGEFTJGHYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of oxazoles, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of 4-{2-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are crucial for cancer cell survival, leading to cell death. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, it has been shown to have potent anticancer and anti-inflammatory activity, indicating its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-{2-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine in lab experiments is its potent anticancer and anti-inflammatory activity. Additionally, the compound has shown low toxicity, making it a potential candidate for further development. However, one of the limitations of using this compound is its complex synthesis method, which may limit its scalability for large-scale production.

Future Directions

There are several future directions for the research and development of 4-{2-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine. One of the directions is to investigate the compound's mechanism of action to gain a better understanding of its anticancer and anti-inflammatory activity. Additionally, further studies are needed to determine the compound's pharmacokinetics and pharmacodynamics to optimize its therapeutic potential. Finally, the development of more efficient and scalable synthesis methods will be crucial for large-scale production and potential clinical applications.

Scientific Research Applications

4-{2-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. It has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has shown anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-[2-(4-fluorophenyl)-4-(4-methoxyphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5S/c1-26-16-6-8-17(9-7-16)29(24,25)19-20(23-10-12-27-13-11-23)28-18(22-19)14-2-4-15(21)5-3-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXINGEFTJGHYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{2-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Reactant of Route 2
Reactant of Route 2
4-{2-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Reactant of Route 3
4-{2-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Reactant of Route 4
Reactant of Route 4
4-{2-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Reactant of Route 5
Reactant of Route 5
4-{2-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Reactant of Route 6
Reactant of Route 6
4-{2-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.